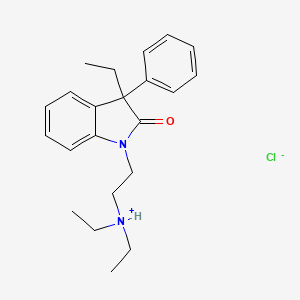

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride

Beschreibung

This compound is a substituted indol-2-one derivative characterized by a diethylaminoethyl group at the 1-position, an ethyl group, and a phenyl group at the 3-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations. Indol-2-one derivatives are known for diverse biological activities, including neuroleptic and receptor-modulating effects .

Eigenschaften

CAS-Nummer |

37126-52-6 |

|---|---|

Molekularformel |

C22H29ClN2O |

Molekulargewicht |

372.9 g/mol |

IUPAC-Name |

diethyl-[2-(3-ethyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C22H28N2O.ClH/c1-4-22(18-12-8-7-9-13-18)19-14-10-11-15-20(19)24(21(22)25)17-16-23(5-2)6-3;/h7-15H,4-6,16-17H2,1-3H3;1H |

InChI-Schlüssel |

WANZSLLOWNXVMT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(C2=CC=CC=C2N(C1=O)CC[NH+](CC)CC)C3=CC=CC=C3.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting from 3-Bromooxindoles via Eschenmoser Coupling

A highly modular and efficient method reported involves the use of 3-bromooxindoles as key intermediates. These are prepared from isatins through a three-step synthesis with overall yields between 51% and 76%. The 3-bromooxindole intermediate then undergoes an Eschenmoser coupling reaction with substituted thioacetamides or thiobenzamides to afford the corresponding 3-(aminomethylidene)-1,3-dihydro-2H-indol-2-ones with high yields (mostly above 70%, often exceeding 85%).

This method is advantageous due to:

- High isolated yields,

- Scalability,

- Avoidance of nitrogen protection/deprotection steps,

- Versatility with primary, secondary, and tertiary thioamide substrates.

The general reaction conditions include stirring the 3-bromooxindole and thioamide in dry dimethylformamide at room temperature for 5 to 12 hours, followed by triethylamine addition, aqueous workup, and purification by flash chromatography.

Condensation of Hydroxymethylene-Indol-2-one with Amines

Another approach involves refluxing 3-hydroxymethylene-1,3-dihydro-indol-2-one derivatives with appropriate amines such as 4-(3-diethylamino-propoxy)-3-fluoro-phenylamine or 4-(2-diethylamino-ethoxy)-phenylamine in tetrahydrofuran or other solvents overnight. The product is isolated by solvent evaporation, trituration, and filtration, often yielding yellow solids in moderate to good yields (23% to 80%).

This method is useful for introducing the diethylaminoethyl side chain directly via nucleophilic substitution on the hydroxymethylene intermediate.

Detailed Preparation Procedures

Synthesis via Eschenmoser Coupling Reaction

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Bromooxindole (1a–e), substituted thiobenzamide (2a–d or 3a–i), dry DMF | Mix solutions in 20 mL flask, stir at room temperature for 5 h (primary thiobenzamides) or 12 h (secondary thiobenzamides) |

| 2 | Triethylamine (2 equivalents) | Add and stir additional 5 min to facilitate coupling |

| 3 | Water (100 mL), DCM extraction (3 × 60 mL) | Dilute, extract organic layer, wash with water and brine |

| 4 | Drying with anhydrous sodium sulfate, evaporation | Remove solvents to obtain crude product |

| 5 | Methanol dissolution, Celite filtration | Remove insolubles |

| 6 | Preparative flash chromatography on silica gel or alumina | Purify to analytical purity |

| 7 | Crystallization from suitable solvent | Final purification |

This method yields compounds with confirmed (Z)-configuration by NMR and is applicable to a wide range of derivatives, including those with diethylaminoethyl substituents.

Preparation by Refluxing Hydroxymethylene-Indol-2-one with Amines

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Hydroxymethylene-1,3-dihydro-indol-2-one, amine (e.g., 4-(2-diethylamino-ethoxy)-phenylamine) | Reflux in tetrahydrofuran or suitable solvent overnight |

| 2 | Cool to room temperature | Allow reaction mixture to settle |

| 3 | Solvent evaporation under vacuum | Concentrate reaction mixture |

| 4 | Trituration with isopropanol | Precipitate product |

| 5 | Filtration and drying | Isolate solid product |

Yields vary depending on the amine and substituents, with some examples reporting yields up to 80%.

Comparative Analysis of Preparation Methods

| Feature | Eschenmoser Coupling Method | Hydroxymethylene Condensation Method |

|---|---|---|

| Starting materials | 3-Bromooxindoles and thioamides | Hydroxymethylene-indol-2-one and amines |

| Reaction conditions | Mild, room temperature, 5–12 h | Reflux overnight |

| Yield | Mostly >70%, often >85% | Moderate, 23–80% |

| Scalability | High, suitable for large-scale synthesis | Moderate |

| Purification | Flash chromatography, crystallization | Trituration, filtration |

| Stereochemical control | High, (Z)-configuration confirmed | Not specified |

| Functional group tolerance | Broad, including tertiary amides | Limited by amine reactivity |

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Medicinal Chemistry

This compound has been explored for its pharmacological properties. Its structural similarity to known drugs suggests potential applications in treating various conditions:

- Antitumor Activity : Research indicates that derivatives of indole compounds exhibit significant antitumor effects. Studies have shown that modifications to the indole structure can enhance cytotoxicity against cancer cell lines .

- Neuropharmacology : The diethylamino group may confer neuroactive properties, making it a candidate for further investigation in the treatment of neurological disorders. Compounds with similar structures have been linked to neuroprotective effects and cognitive enhancement .

2. Antibacterial and Anti-inflammatory Properties

Research has highlighted the antibacterial and anti-inflammatory activities of indole derivatives. The presence of specific functional groups can enhance these properties, making them suitable for developing new therapeutic agents .

Applications in Organic Electronics

The unique electronic properties of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride make it a candidate for applications in organic electronics:

- Organic Photovoltaics : Its ability to act as an electron donor or acceptor positions it well for use in organic solar cells. The compound can be incorporated into photovoltaic devices to improve efficiency .

- Light Emitting Diodes (LEDs) : The compound's photophysical properties suggest potential use in organic LEDs, where it could contribute to improved light emission characteristics .

Synthesis and Modification

The synthesis of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride involves several steps that allow for functionalization at various positions on the indole ring. This flexibility enables researchers to tailor the compound for specific applications:

| Modification | Method | Outcome |

|---|---|---|

| Alkylation | Alkyl halides | Enhanced solubility |

| Acylation | Acid chlorides | Improved biological activity |

| Nitration | Nitric acid | Introduction of electron-withdrawing groups |

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Antitumor Agents : A study demonstrated that indole derivatives showed promising results against various cancer cell lines, indicating their potential as lead compounds for drug development .

- Neuroactive Compounds : Research on related compounds has shown improvements in cognitive function in animal models, suggesting a pathway for developing treatments for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Substituent-Driven Structural and Functional Differences

Functional Group Impact on Bioactivity

- Aminoalkyl Chains: The diethylaminoethyl group in the target compound likely enhances interactions with neurotransmitter receptors (e.g., dopamine, serotonin) compared to benzylamino (CAS 101231-37-2) or unsubstituted analogs .

- Halogenation : Chlorinated derivatives (e.g., CAS 15362-40-0 , CAS 365526-08-5 ) exhibit increased receptor binding affinity but may raise toxicity risks.

- Aromatic vs. Aliphatic Substituents : Phenyl and diphenyl groups (e.g., CAS 1922-79-8 ) contribute to π-π stacking in receptor binding, while ethyl groups balance lipophilicity and metabolic stability.

Biologische Aktivität

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride, a complex organic compound with the molecular formula C22H29ClN2O, is notable for its diverse biological activities. This compound features a dihydroindole ring system, which is significant in medicinal chemistry due to its potential therapeutic properties. The presence of a diethylamino group enhances its pharmacological profile, making it a subject of interest in drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : It has been studied for its potential to inhibit cancer cell growth by modulating key enzymes involved in tumorigenesis.

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial and fungal pathogens.

- Neurological Effects : Its interaction with neurotransmitter systems may indicate potential use in treating neurological disorders.

The mechanisms through which 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride exerts its biological effects often involve:

- Enzyme Inhibition : Binding to specific enzymes to modulate their activity.

- Receptor Interaction : Influencing receptor pathways associated with pain, inflammation, and cellular growth.

Comparative Analysis with Related Compounds

The biological activity of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride can be compared to other structurally similar compounds. Below is a table summarizing these related compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-phenyindol-2-one hydrochloride | C18H21ClN2O | Similar indole structure; studied for related biological activities. |

| 3-Ethyl-3-phenyindol-2-one | C17H17N | Lacks diethylamino group; simpler structure with distinct properties. |

| 5-Fluoro-N-(naphthalenyl)methanone | C20H18ClN | Contains different substituents; explored for psychoactive properties. |

Case Studies

Several studies have focused on the biological activity of indole derivatives, including our compound of interest:

- Antitubercular Activity : A study demonstrated that derivatives of indole compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for tuberculosis .

- Antimicrobial Efficacy : Research has shown that various indole derivatives possess antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that our compound may share similar antimicrobial capabilities .

- Neuropharmacological Studies : Investigations into the neuropharmacological effects of indole derivatives indicate potential applications in treating conditions like anxiety and depression by modulating serotonin receptors .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,3-dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Indole Core Formation: Start with a substituted indole or oxindole precursor. For example, cyclization of aniline derivatives with ketones or aldehydes under acidic conditions can yield the indol-2-one scaffold .

Alkylation: Introduce the 2-(diethylamino)ethyl group via nucleophilic substitution or reductive amination. A common approach is to react the indol-2-one intermediate with 2-chloro-N,N-diethylethylamine in the presence of a base like K₂CO₃ .

Hydrochloride Salt Formation: Treat the free base with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt. Purity is critical; recrystallization from hot isopropanol is recommended .

Key Considerations: Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid over-alkylation or byproducts.

Basic: How can researchers ensure the purity of this compound, and what analytical techniques are essential?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>98% by area normalization) .

- Spectroscopy:

- ¹H/¹³C NMR: Confirm structural integrity by verifying peaks for the diethylaminoethyl group (δ ~2.5–3.5 ppm for N-CH₂), aromatic protons (δ ~6.8–7.5 ppm), and the indol-2-one carbonyl (δ ~170–175 ppm in ¹³C) .

- Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ ion matching the molecular weight (C₂₁H₂₈ClN₃O: 373.2 g/mol).

- Elemental Analysis: Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How can molecular modeling elucidate the compound’s receptor-binding interactions?

Methodological Answer:

- Docking Studies: Use software like MOE or AutoDock to simulate interactions with target receptors (e.g., serotonin or dopamine receptors). Parameterize the diethylaminoethyl group as a flexible side chain to explore conformational stability .

- MD Simulations: Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding affinity and ligand-receptor hydrogen bonding. Compare results with mutagenesis data to validate computational predictions .

Data Contradiction Tip: If experimental IC₅₀ values conflict with docking scores, re-evaluate force field parameters or solvent effects.

Advanced: What strategies resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using nephelometry or UV-Vis spectroscopy. Note that the hydrochloride salt may exhibit pH-dependent solubility .

- Co-Solvency Approach: For low aqueous solubility, use PEG-400 or cyclodextrins as co-solvents. Measure partition coefficients (log P) via shake-flask methods to optimize formulation .

Critical Analysis: Discrepancies often arise from impurities or hydration states. Always report solvent purity and temperature conditions.

Advanced: How can researchers characterize the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC for byproducts (e.g., hydrolysis of the indol-2-one ring) .

- Kinetic Modeling: Use Arrhenius plots to predict shelf life. For example, if degradation at 25°C follows first-order kinetics (k = 0.001/day), the half-life is ~693 days .

Mitigation: Store lyophilized powder at -20°C in amber vials with desiccants.

Advanced: What crystallographic techniques confirm the compound’s stereochemistry and salt form?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation from ethanol/water. Resolve the structure to confirm the hydrochloride salt’s ionic pairing and absolute configuration .

- Powder XRD: Compare experimental patterns with simulated data from SCXRD to verify batch consistency .

Note: If crystallization fails, use synchrotron radiation for small or poorly diffracting crystals .

Advanced: How can researchers optimize HPLC methods for quantifying this compound in biological matrices?

Methodological Answer:

- Column Selection: Use a phenyl-hexyl column for enhanced retention of aromatic moieties.

- Mobile Phase: Gradient elution with 0.1% formic acid in water/acetonitrile improves peak symmetry.

- Validation: Assess linearity (1–100 µg/mL), LOD/LOQ (e.g., 0.1 µg/mL), and recovery (>90% in plasma) per ICH Q2(R1) guidelines .

Troubleshooting: Matrix effects (e.g., plasma proteins) may require solid-phase extraction (C18 cartridges) pre-treatment .

Advanced: What mechanistic insights can be gained from studying the compound’s metabolic pathways?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human or rodent). Identify phase I metabolites (e.g., N-deethylation or hydroxylation) using LC-MS/MS .

- CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks. Use fluorogenic substrates for high-throughput screening .

Data Interpretation: Correlate metabolic stability (e.g., t₁/₂ in microsomes) with in vivo pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.